4-(tert-Butylaminomethyl)phenylboronic acid
CAS No.:
Cat. No.: VC13782661
Molecular Formula: C11H18BNO2
Molecular Weight: 207.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18BNO2 |
|---|---|
| Molecular Weight | 207.08 g/mol |
| IUPAC Name | [4-[(tert-butylamino)methyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H18BNO2/c1-11(2,3)13-8-9-4-6-10(7-5-9)12(14)15/h4-7,13-15H,8H2,1-3H3 |
| Standard InChI Key | OHBRKFYRSSMQHQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)CNC(C)(C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring with two functional groups: a boronic acid (-B(OH)₂) at the para position and a tert-butylaminomethyl (-CH₂NH-C(CH₃)₃) group. This configuration creates a balance between steric bulk and electronic effects, influencing its reactivity. The boronic acid group enables covalent interactions with diols and alcohols, while the tert-butylamine moiety enhances solubility in organic solvents .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈BNO₂ | |
| Molecular Weight | 207.08 g/mol | |
| CAS Number | Not publicly disclosed | |
| Boiling Point | Not reported | - |
| Solubility | Soluble in polar aprotic solvents |
The absence of detailed thermodynamic data (e.g., melting/boiling points) in literature underscores the need for further characterization.
Synthesis Methods
General Pathways for Boronic Acid Synthesis
While explicit synthetic routes for 4-(tert-Butylaminomethyl)phenylboronic acid remain scarce, analogous arylboronic acids are typically synthesized via:
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Miyaura Borylation: Reaction of aryl halides with bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium .
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Grignard Reagent Reactions: Transmetallation of aryl magnesium halides with trialkyl borates.
For this compound, a plausible route involves:
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Introducing the tert-butylaminomethyl group via Friedel-Crafts alkylation or reductive amination.
Challenges include steric hindrance from the tert-butyl group and boronic acid instability under acidic conditions, necessitating anhydrous, inert atmospheres.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group facilitates carbon-carbon bond formation in Suzuki-Miyaura reactions, a cornerstone of modern synthetic chemistry. For example, Ni(COD)₂/PCy₃-catalyzed coupling with aryl halides yields biaryl structures under mild conditions :
Key Advantages:
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Compatibility with bulky substrates due to the tert-butyl group’s steric protection .
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High functional group tolerance, enabling late-stage diversification .
Table 2: Representative Cross-Coupling Yields
| Aryl Halide | Product Yield (%) | Conditions |
|---|---|---|
| Ethyl benzo[h]quinoline-10-carboxylate | 81 | Ni(COD)₂, PCy₃, 120°C |
| 4-CF₃O-phenylboronic acid | 79 | Similar conditions |
Biological and Medicinal Applications
Enzyme Inhibition
Phenylboronic acids exhibit inhibitory activity against serine β-lactamases (SBLs), enzymes conferring antibiotic resistance. While 4-(tert-Butylaminomethyl)phenylboronic acid’s efficacy remains untested, structural analogs inhibit class A (KPC-2, GES-5) and class C (AmpC) SBLs via covalent binding to catalytic serine residues .
Mechanistic Insight:
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Boronic acid forms a tetrahedral adduct with the active-site serine, mimicking the β-lactam transition state .
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The tert-butyl group may enhance binding through hydrophobic interactions .
Glucose-Responsive Drug Delivery
Boronic acids reversibly bind diols, enabling glucose-sensitive systems for insulin delivery. Modifications (e.g., electron-withdrawing groups) lower the pKa of the boronic acid, improving responsiveness under physiological conditions . For instance, fluorinated analogs achieve pKa ~7.2, ideal for diabetes management .
Research Findings and Future Directions
Recent Advancements
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Dendrimer Design: Boronic acid-functionalized dendrimers show promise in protein delivery, leveraging diol-binding for controlled release.
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Antimicrobial Synergy: Combining phenylboronic acids with β-lactams restores antibiotic efficacy against resistant strains (FICI ≤0.5) .
Challenges and Opportunities
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Synthetic Optimization: Developing one-pot methodologies to streamline synthesis.
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In Vivo Studies: Assessing pharmacokinetics and toxicity profiles for therapeutic use.
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Material Science: Exploring use in sensors or self-healing polymers via dynamic boronate esters.
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